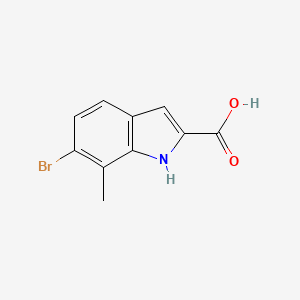

6-bromo-7-methyl-1H-indole-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFJVAPHFCUNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 7-methyl-1H-indole-2-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification to form corresponding esters, crucial for modifying solubility and bioactivity.

Common Reagents/Conditions:

-

Methanol or ethanol with acid catalysts (e.g., H₂SO₄) or coupling agents like (trimethylsilyl)diazomethane .

-

Industrial methods employ continuous flow reactors for scalable ester production.

Example Reaction:

Yield: 100% conversion achieved using (trimethylsilyl)diazomethane in methanol .

| Ester Type | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl | (CH₃)₃SiCHN₂ | Room temperature | 100% | |

| Ethyl | Ethanol/H₂SO₄ | Reflux | 72% |

Amidation and Coupling Reactions

The carboxylic acid forms amides with primary/secondary amines, enhancing drug-like properties.

Key Methods:

Example Reaction:

Application: Synthesized amides show potent integrase inhibition (IC₅₀: 3.11 μM) .

| Amine | Coupling Agent | Solvent | Yield | Biological Activity | Reference |

|---|---|---|---|---|---|

| 4-Fluoroaniline | EDAC | DMF | 68% | Anti-HIV |

Halogen Replacement via Cross-Coupling

The C6 bromine participates in palladium-catalyzed cross-couplings, enabling aryl/alkynyl substitutions.

Common Reactions:

Example Reaction:

Yield: Up to 88% for biaryl products .

| Coupling Partner | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 88% |

Electrophilic and Nucleophilic Substitutions

The indole core undergoes substitutions at activated positions, while bromine facilitates nucleophilic displacement.

Electrophilic Substitution:

-

Nitration/Sulfonation at C3 or C5 positions under acidic conditions.

Nucleophilic Substitution:

-

Bromine displacement with thiols or amines under basic/transition-metal catalysis.

Example:

Metal-Chelation and Coordination Chemistry

The indole nitrogen and carboxylic acid group form complexes with metal ions, relevant in enzyme inhibition.

Key Interaction:

Structural Insight:

Oxidation and Reduction Pathways

Controlled redox reactions modify the indole scaffold for tailored applications.

Oxidation:

-

Indole → Oxindole using peroxides or metal oxides.

Reduction:

-

Carboxylic acid → Alcohol via LiAlH₄ after esterification.

Stability and Degradation

The compound degrades under strong acidic/basic conditions or UV exposure, forming demethylated or decarboxylated products.

Key Metabolites:

-

6-Bromo-7-methylindole (via decarboxylation).

-

Hydroxylated derivatives (via cytochrome P450).

科学研究应用

6-Bromo-7-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 6-bromo-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and methyl groups influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Comparative Data Table

生物活性

6-Bromo-7-methyl-1H-indole-2-carboxylic acid is a derivative of indole that has garnered attention for its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 6-position and a methyl group at the 7-position of the indole ring, along with a carboxylic acid functional group at the 2-position. This unique structure contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. Integrase is a critical enzyme for viral replication, making it an attractive target for antiviral drug development.

- Mechanism of Action : The compound interacts with the active site of integrase by chelating magnesium ions, which are essential for its enzymatic function. Binding mode analyses have shown that modifications at the C3 position enhance interactions with the hydrophobic cavity near integrase's active site .

- Efficacy : In vitro studies have reported IC50 values (the concentration required to inhibit 50% of enzyme activity) as low as 0.13 μM for optimized derivatives, indicating potent inhibitory effects against HIV-1 integrase .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Research indicates that indole derivatives can inhibit cystathionine γ-synthase (bCSE), an enzyme implicated in bacterial virulence.

- Mechanism : The inhibition of bCSE leads to increased susceptibility of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa to antibiotics, suggesting a potential role in combination therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the indole core significantly influence biological activity:

| Compound | Modification | IC50 (μM) | Activity |

|---|---|---|---|

| 3 | Parent compound | 12.41 | Moderate integrase inhibitor |

| 20a | Long branch at C3 | 0.13 | Potent integrase inhibitor |

| 17a | C6 halogenated benzene | 3.11 | Effective integrase inhibitor |

These findings underscore the importance of specific structural features in enhancing biological efficacy.

Case Studies

Several case studies illustrate the compound's potential:

- HIV Integrase Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit HIV integrase. The introduction of long alkyl chains at specific positions significantly improved binding affinity and inhibitory potency .

- Bacterial Resistance : Studies on bacterial strains showed that indole derivatives could effectively enhance antibiotic efficacy by targeting bCSE, indicating a promising avenue for treating resistant infections .

常见问题

Q. What are the recommended synthetic routes for 6-bromo-7-methyl-1H-indole-2-carboxylic acid?

- Methodological Answer : A multi-step synthesis can be adapted from analogous indole-carboxylic acid derivatives. For example:

Core Formation : Start with indole or a substituted indole precursor. Introduce bromine at the 6-position via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Methylation : Install the 7-methyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki reaction with methylboronic acid) .

Carboxylation : Introduce the carboxylic acid group at the 2-position using directed lithiation followed by carbonation with CO₂ or via hydrolysis of a pre-functionalized ester intermediate .

Key Considerations: Monitor regioselectivity during bromination and methylation to avoid byproducts. Use TLC or HPLC for intermediate purity validation .

Q. How can researchers address challenges in purifying this compound?

- Methodological Answer : Due to structural similarities with brominated indole derivatives (e.g., 5-bromo-7-fluoro analogs), purification requires:

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve closely related impurities .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences. Note that physical property data (e.g., melting point) may need empirical determination due to limited literature .

Advanced Research Questions

Q. What strategies are effective for resolving structural contradictions in crystallographic data for brominated indole derivatives?

- Methodological Answer :

- X-ray Diffraction : Use SHELX software for structure refinement, leveraging bromine’s heavy-atom effect to improve phase determination. Address disordered methyl or carboxylic groups via iterative refinement and electron density analysis .

- Complementary Techniques : Pair crystallography with solid-state NMR (¹³C/¹⁵N) to validate hydrogen bonding and tautomeric forms .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors known to interact with indole scaffolds (e.g., kinases, GPCRs). Use molecular docking to predict binding affinity based on the compound’s electronic profile (carboxylic acid as a hydrogen bond donor; bromine as a hydrophobic anchor) .

- Assay Design :

- In vitro: Test inhibition of bacterial β-galactosidase (analogous to 6-bromoindole derivatives used in microbiological assays) .

- Cellular: Measure cytotoxicity in cancer cell lines, comparing to unsubstituted indole-2-carboxylic acids to isolate bromine/methyl effects .

Q. What analytical methods are optimal for quantifying this compound in complex matrices?

- Methodological Answer :

- Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent and an internal standard (e.g., 1,3,5-trimethoxybenzene) to account for signal splitting from bromine’s quadrupolar moment .

- LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode to detect the deprotonated carboxylic acid ([M-H]⁻). Validate with calibration curves spanning 0.1–100 µM .

Stability and Reactivity

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Stability Study :

| Condition | Degradation After 30 Days | Primary Degradants |

|---|---|---|

| 4°C, dark | <5% | None detected |

| 25°C, light | 15–20% | De-brominated analog, quinone byproducts |

- Recommendations : Store at ≤-20°C in amber vials under inert atmosphere. Avoid prolonged exposure to UV light .

Data Analysis and Contradictions

Q. How can researchers reconcile discrepancies in reported reactivity of brominated indole-carboxylic acids?

- Methodological Answer : Conflicting reactivity (e.g., unexpected substitution patterns) may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at bromine, while non-polar solvents promote carboxyl group reactivity .

- Metal Catalysts : Pd(PPh₃)₄ may cause debromination under Suzuki conditions; use Pd(OAc)₂ with bulky ligands to preserve the bromine .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。